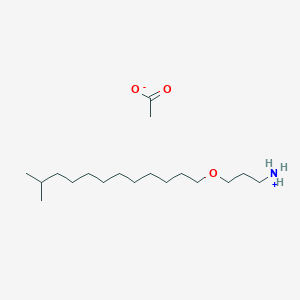

3-(11-Methyldodecoxy)propylammonium acetate

Description

BenchChem offers high-quality 3-(11-Methyldodecoxy)propylammonium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(11-Methyldodecoxy)propylammonium acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H39NO3 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

3-(11-methyldodecoxy)propylazanium;acetate |

InChI |

InChI=1S/C16H35NO.C2H4O2/c1-16(2)12-9-7-5-3-4-6-8-10-14-18-15-11-13-17;1-2(3)4/h16H,3-15,17H2,1-2H3;1H3,(H,3,4) |

InChI Key |

OZSOXRQOOAGGHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOCCC[NH3+].CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of long-chain alkylammonium carboxylates

An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Alkylammonium Carboxylates

This guide provides a comprehensive exploration of the core . Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, thermal behavior, and surfactant properties of these versatile molecules. The content is structured to provide not only technical data but also the underlying scientific principles and practical experimental methodologies.

Introduction: The Molecular Architecture and Significance

Long-chain alkylammonium carboxylates are a fascinating class of organic salts composed of a positively charged alkylammonium cation and a negatively charged carboxylate anion. The defining feature of these compounds is their amphiphilic nature, stemming from the covalent linkage of a long, hydrophobic alkyl chain to a hydrophilic ionic headgroup. This dual character drives their self-assembly in solution and their activity at interfaces, making them valuable as surfactants, emulsifiers, and building blocks for advanced materials. In the pharmaceutical sciences, their ability to form micelles and other aggregates is of particular interest for drug delivery systems, enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

The physicochemical properties of these salts are highly tunable by modifying the length of the alkyl chain, the nature of the ammonium cation (primary, secondary, tertiary, or quaternary), and the structure of the carboxylate anion. This guide will systematically unpack these relationships, providing a robust framework for understanding and predicting their behavior.

Synthesis and Purification: A Foundation of Purity

The reliable characterization of long-chain alkylammonium carboxylates hinges on the purity of the synthesized compounds. The most common synthetic route is a straightforward acid-base neutralization reaction between a long-chain alkylamine and a carboxylic acid.

General Synthesis Protocol

A typical synthesis involves the dropwise addition of a stoichiometric amount of a carboxylic acid to a solution of the corresponding long-chain alkylamine in a suitable solvent, often ethanol or a similar polar solvent, at room temperature with constant stirring. The reaction is generally exothermic. The resulting salt can then be isolated by evaporation of the solvent, followed by recrystallization to achieve high purity. The choice of recrystallization solvent is critical and depends on the specific solubility profile of the salt; common choices include ethanol, acetone, or mixtures thereof with less polar solvents like hexane.

Self-Validating Purity Assessment

To ensure the integrity of subsequent physicochemical measurements, a multi-pronged approach to purity verification is essential.

-

Spectroscopic Confirmation:

-

FTIR Spectroscopy: The formation of the salt is confirmed by the disappearance of the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) typically found around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[1][2][3] The N-H stretching and bending vibrations of the ammonium cation are also key indicators.[4][5]

-

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides a detailed structural confirmation of both the cation and anion, and the integration of proton signals can be used to verify the 1:1 stoichiometry of the salt.[6][7][8]

-

-

Elemental Analysis: Combustion analysis provides the elemental composition (C, H, N), which should match the calculated values for the target salt.

Solid-State Properties: Crystalline Structure and Thermal Behavior

The arrangement of molecules in the solid state and their response to temperature are critical determinants of the material's handling, stability, and formulation potential.

Crystalline Structure and Polymorphism

The crystal structure of long-chain alkylammonium carboxylates is governed by a complex interplay of ionic interactions, hydrogen bonding, and van der Waals forces. The ammonium cation and the carboxylate anion are linked by strong N⁺-H···O⁻ hydrogen bonds, often forming intricate one-dimensional or two-dimensional networks.[9][10] The long alkyl chains typically pack in a parallel or interdigitated fashion, giving rise to layered structures.[11]

Experimental Protocol: Powder X-Ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique to analyze the crystalline nature of the synthesized salts.

-

Sample Preparation: A small amount of the finely ground powder is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be used to identify the crystal system and unit cell parameters. The presence of sharp, well-defined peaks is indicative of a highly crystalline material.

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques are indispensable for determining the melting point, thermal stability, and any polymorphic transitions of the salts.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies.[12][13][14][15]

Experimental Protocol: DSC

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Heating/Cooling Cycle: The sample is subjected to a controlled temperature program, for example, heating from room temperature to a point above the expected melting temperature at a constant rate (e.g., 10 °C/min), followed by a controlled cooling cycle.

-

Data Analysis: The resulting thermogram shows endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization.[16][17][18] The onset temperature of the melting peak is typically taken as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways.[19][20][21]

Experimental Protocol: TGA

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[22][23][24][25] The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.

| Compound Example | Melting Point (°C) | Decomposition Onset (°C) |

| Dodecylammonium Butyrate | 85-90 | ~200 |

| Tetradecylammonium Acetate | 95-100 | ~210 |

| Hexadecylammonium Propionate | 105-110 | ~225 |

| (Note: These are representative values and can vary based on purity and experimental conditions.) |

Solution Properties: Surfactancy and Self-Assembly

The behavior of long-chain alkylammonium carboxylates in solution is central to their applications. As amphiphiles, they exhibit surface activity and self-assemble into aggregates called micelles above a certain concentration.

Surface Tension and Critical Micelle Concentration (CMC)

When dissolved in a polar solvent like water, these molecules preferentially adsorb at the air-water interface, orienting their hydrophobic tails towards the air and their hydrophilic heads towards the water. This adsorption reduces the surface tension of the solution.[26] As the concentration of the surfactant increases, the interface becomes saturated. Beyond this point, it becomes energetically more favorable for the molecules to form micelles in the bulk solution.[27][28] This concentration is known as the Critical Micelle Concentration (CMC).[26][29] Above the CMC, the surface tension remains relatively constant.

Experimental Protocol: Surface Tension Measurement and CMC Determination

The CMC is typically determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. A plot of surface tension versus the logarithm of concentration will show a sharp break point, which corresponds to the CMC.[30]

Several methods can be used to measure surface tension:

-

Wilhelmy Plate Method: This method measures the force required to pull a thin plate out of the liquid. It is a static method suitable for equilibrium surface tension measurements.[31][32][33]

-

Du Noüy Ring Method: This technique measures the force required to detach a platinum ring from the surface of the liquid.[31][32]

-

Pendant Drop Method: The shape of a drop of liquid hanging from a needle is analyzed to determine the surface tension. This is an optical method that can be used for both static and dynamic measurements.[31][32]

-

Maximum Bubble Pressure Method: This dynamic method measures the maximum pressure required to form a bubble at the end of a capillary immersed in the liquid.[31][33][34][35]

Step-by-Step CMC Determination (using Wilhelmy Plate):

-

Prepare Stock Solution: Prepare a concentrated stock solution of the alkylammonium carboxylate in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.

-

Measure Surface Tension: For each solution, measure the surface tension using a calibrated tensiometer. Ensure the Wilhelmy plate is clean and properly wetted. Allow the system to equilibrate before taking a reading.

-

Plot Data: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

Determine CMC: The plot will typically show two linear regions. The intersection of the lines fitted to these two regions gives the CMC.

| Alkyl Chain Length | Representative CMC (mM) |

| C12 (Dodecyl) | ~15-20 |

| C14 (Tetradecyl) | ~4-6 |

| C16 (Hexadecyl) | ~1-2 |

| (Note: CMC values are highly dependent on the counter-ion, temperature, and presence of electrolytes.) |

Conclusion

Long-chain alkylammonium carboxylates are a versatile class of compounds with a rich and tunable set of physicochemical properties. A thorough understanding of their synthesis, solid-state characteristics, and solution behavior is crucial for their effective application in fields ranging from materials science to drug delivery. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the potential of these fascinating molecules. The self-validating nature of the described experimental workflows ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement.

References

-

Goto, R., et al. (2016). Phase Transition and Dynamics in Imidazolium-Based Ionic Liquid Crystals through a Metastable Highly Ordered Smectic Phase. The Journal of Physical Chemistry B, 120(22), 5144–5152. [Link]

-

Verevkin, S. P., et al. (2012). Phase Transitions in Higher-Melting Ionic Liquids: Thermal Storage Materials or Liquid Crystals? AIDIC Conference Series, 10, 1-10. [Link]

-

Verevkin, S. P., et al. (2012). Ionic liquids: differential scanning calorimetry as a new indirect method for determination of vaporization enthalpies. The Journal of Physical Chemistry B, 116(14), 4276-4285. [Link]

-

Okubo, N., et al. (n.d.). Study of Thermal Phase Behavior for an Ionic Liquid by High Sensitive DSC. Seiko Instruments Inc.[Link]

-

Ghandi, K., & El-Sayed, M. A. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances, 3(46), 24525-24535. [Link]

-

Cao, Y., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 60(7), 2631-2647. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

-

Triolo, A., et al. (2012). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv preprint arXiv:1203.4077. [Link]

-

Nisiguchi, K., et al. (2024). Phase transitions and dynamics in ionic liquid crystals confined in nanopores. The Journal of Chemical Physics, 160(4). [Link]

-

Holderer, O., et al. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. TEGEWA. [Link]

-

Lísal, M., et al. (2021). Phase Transitions and Electrochemical Properties of Ionic Liquids and Ionic Liquid—Solvent Mixtures. Molecules, 26(12), 3656. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves for ionic liquids and... [Link]

-

Verevkin, S. P., et al. (2012). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B, 116(14), 4276-4285. [Link]

-

Chrobak, I., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Polymers, 13(23), 4153. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the ionic liquids. [Link]

-

Fernandes, S., et al. (2016). An investigation to elucidate the factors dictating the crystal structure of seven ammonium carboxylate molecular salts. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 11), 867-875. [Link]

-

Verevkin, S. P., et al. (2016). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. figshare. [Link]

-

Biolin Scientific. (2023, January 10). 3 ways to measure surface tension. [Link]

-

Droplet Lab. (2024, August 17). Surface Tension Measurement: The Definitive Guide (2026). [Link]

-

Costa, F. F., et al. (2023). Thermal Decomposition Kinetics and Mechanisms of Long Alkyl Chain Ionic Liquids with Carboxylate Anions. Journal of the Brazilian Chemical Society, 34, 1419-1430. [Link]

-

Stenstrom, M. K. (1984). a review of surface tension measuring techniques, surfactants, and treir implications for oxygen transfer in. UCLA Samueli School of Engineering. [Link]

-

SITA Messtechnik. (n.d.). Measuring the surface tension. [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Haynes, D. A., et al. (2007). Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid. CrystEngComm, 9(9), 766-774. [Link]

-

ResearchGate. (n.d.). Evolution of powder X-ray diffraction patterns for the alkylammonium-mica hybrids depending upon the number of carbons (C n ). [Link]

-

Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324-3337. [Link]

-

Biolin Scientific. (2018, April 3). What is critical micelle concentration? [Link]

-

Gama-Goicochea, A., & Castillo, R. (2010). Surfactant chain length and concentration influence on the interfacial tension of two immiscible model liquids. Revista Mexicana de Física, 56(1), 28-34. [Link]

-

El Seoud, O. A., et al. (1973). Proton magnetic resonance investigations of alkylammonium carboxylate micelles in nonaqueous solvents. III. Effects of solvents. The Journal of Physical Chemistry, 77(15), 1878-1882. [Link]

-

Istiqomah, I., et al. (n.d.). SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYUMOV-GERASIMENKO. IPAG. [Link]

-

Fendler, J. H., et al. (1973). Proton magnetic resonance investigations of alkylammonium carboxylate micelles in nonaqueous solvents. II. Effects of carboxylate structure in benzene and in carbon tetrachloride. The Journal of Physical Chemistry, 77(12), 1479-1486. [Link]

-

Di Pietro, S., et al. (2024). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions, 53(1), 221-231. [Link]

-

KRÜSS Scientific. (n.d.). Application Report. [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Central Arkansas. [Link]

-

ResearchGate. (2017, October 12). How "critical" is Critical Micelle Concentration (CMC)? [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Protic ammonium carboxylate ionic liquids: insight into structure, dynamics and thermophysical properties by alkyl group functionalization. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Leeds. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]

-

Wagle, S., et al. (2013). Synthesis, Spectroscopic and Semiempirical Studies of New Quaternary Alkylammonium Conjugates of Sterols. Molecules, 18(12), 14978-14995. [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

-

IUCrData. (n.d.). Crystal structure of dibenzylammonium hydrogen (4-aminophenyl)arsonate monohydrate. [Link]

-

ResearchGate. (2025, August 6). Thermal behavior of long-chain alkanoylcholine soaps. [Link]

-

ResearchGate. (n.d.). Basic structural properties of the group of quarternary alkylammonium... [Link]

-

Montana State University. (n.d.). Ammonium and alkylammonium salts of carboxylic acids as characterizing derivatives. [Link]

-

Semantic Scholar. (n.d.). X-RAY DIFFRACTION DATA FOR ALKALI DITHIONATES. [Link]

-

ResearchGate. (2004, February). Kinetics of decomposition of alkylammonium salts. [Link]

-

MDPI. (2021, May 31). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. [Link]

-

Loughborough University Institutional Repository. (n.d.). This item was submitted to Loughborough's Institutional Repository... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of dibenzylammonium hydrogen (4-aminophenyl)arsonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. An investigation to elucidate the factors dictating the crystal structure of seven ammonium carboxylate molecular salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Ionic liquids: differential scanning calorimetry as a new indirect method for determination of vaporization enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hitachi-hightech.com [hitachi-hightech.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. figshare.com [figshare.com]

- 16. ritsumei.ac.jp [ritsumei.ac.jp]

- 17. aidic.it [aidic.it]

- 18. arxiv.org [arxiv.org]

- 19. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. papers.ssrn.com [papers.ssrn.com]

- 25. libjournals.unca.edu [libjournals.unca.edu]

- 26. biolinscientific.com [biolinscientific.com]

- 27. agilent.com [agilent.com]

- 28. kruss-scientific.com [kruss-scientific.com]

- 29. researchgate.net [researchgate.net]

- 30. ilitia.cua.uam.mx:8080 [ilitia.cua.uam.mx:8080]

- 31. tegewa.de [tegewa.de]

- 32. biolinscientific.com [biolinscientific.com]

- 33. dropletlab.com [dropletlab.com]

- 34. seas.ucla.edu [seas.ucla.edu]

- 35. Measuring the surface tension - SITA Messtechnik [sita-messtechnik.de]

Self-Assembly and Phase Behavior of 3-(11-Methyldodecoxy)propylammonium Acetate: A Technical Deep Dive

Topic: Self-Assembly Behavior of 3-(11-Methyldodecoxy)propylammonium Acetate Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals

Executive Summary

3-(11-Methyldodecoxy)propylammonium acetate (hereafter referred to as MDPA-Ac ) represents a specialized class of ether-linked protic ionic liquid (PIL) surfactants . Unlike conventional alkylammonium surfactants (e.g., DTAB or CTAB), MDPA-Ac incorporates two critical structural modifications: an ether linkage in the spacer and a branched hydrophobic tail (isotridecyl).

These structural nuances impart unique self-assembly characteristics, most notably temperature-responsive viscoelasticity , low crystalline melting points , and the ability to form worm-like micelles (WLMs) at lower concentrations than their linear counterparts. This guide analyzes the thermodynamics, structural evolution, and experimental characterization of MDPA-Ac self-assembly.

Molecular Architecture & Physicochemical Basis

Structural Analysis

The molecule consists of three distinct functional domains that dictate its amphiphilic behavior:

-

Hydrophobic Tail (11-Methyldodecyl): A C13 branched chain (isotridecyl). The terminal isopropyl group (iso-structure) increases the critical packing parameter (

) compared to linear C13 chains, favoring curvature and flexible aggregates. -

Linker (Propyl Ether): The ether oxygen introduces a dipole and hydrogen-bond acceptor site within the hydrophobic domain. This increases the surfactant's solubility in water and imparts LCST (Lower Critical Solution Temperature) behavior—a rarity for pure cationic surfactants.

-

Headgroup (Ammonium Acetate): A pH-dependent, protonated amine paired with a lyotropic organic counterion (acetate). The acetate ion binds moderately to the micellar surface, screening electrostatic repulsion more effectively than chloride but less than salicylate.

Thermodynamics of Micellization

The self-assembly of MDPA-Ac is entropy-driven, dominated by the hydrophobic effect. However, the ether oxygen modifies the standard free energy of micellization (

-

Enthalpy (

): Slightly exothermic or near-zero due to the hydration of the ether oxygen. -

Entropy (

): Positive, driven by the release of structured water from the alkyl chain. -

Critical Micelle Concentration (CMC): The ether linkage generally increases the CMC compared to an all-carbon chain of equivalent length due to increased hydration. Conversely, the branching (11-methyl) increases the CMC relative to a linear C13 chain due to steric hindrance preventing tight packing.

Phase Behavior and Self-Assembly Mechanism[1][2]

MDPA-Ac exhibits a rich lyotropic phase behavior dependent on concentration (

Dilute Regime: Spherical Micelles

Below the sphere-to-rod transition concentration, MDPA-Ac forms spherical micelles. The branching at the tail tip prevents the formation of a solid core (Krafft point suppression), allowing these micelles to remain stable at lower temperatures than linear analogs (e.g., cetyltrimethylammonium bromide).

Semi-Dilute Regime: Worm-like Micelles (WLMs)

As concentration increases, the acetate counterions bind to the ammonium headgroups, reducing the effective headgroup area (

-

Viscoelasticity: These WLMs entangle like polymers, creating a transient network that imparts high zero-shear viscosity (

). -

Branching Effect: The 11-methyl group adds steric bulk to the micelle core, increasing the fluidity of the micelle interior and potentially reducing the scission energy (

), making the WLMs more "living" (breaking and reforming rapidly).

Concentrated Regime: Lyotropic Liquid Crystals

At high concentrations (>40-50 wt%), the repulsion between WLMs forces an ordering transition:

-

Hexagonal Phase (

): Cylinders pack into a 2D hexagonal lattice. -

Lamellar Phase (

): Bilayers form as

Mechanism Visualization

The following diagram illustrates the concentration-dependent evolution of MDPA-Ac structures.

Caption: Concentration-driven self-assembly pathway of MDPA-Ac, highlighting the transition from monomers to viscoelastic networks driven by counterion binding and tail geometry.

Experimental Characterization Protocols

To validate the self-assembly behavior of MDPA-Ac, the following experimental workflows are recommended. These protocols prioritize data integrity and artifact minimization.

Critical Micelle Concentration (CMC) Determination

Technique: Surface Tensiometry (Wilhelmy Plate Method). Rationale: The ether linkage can cause slow equilibration at the air-water interface. Dynamic measurements must be avoided in favor of equilibrium values.

Protocol:

-

Preparation: Prepare a 50 mM stock solution of MDPA-Ac in Milli-Q water.

-

Dilution: Perform sequential dilutions down to 0.01 mM.

-

Measurement: Measure surface tension (

) at 25°C. Allow 10 minutes per point for equilibration. -

Analysis: Plot

vs.-

Expected Result: A distinct break point, likely higher than dodecylammonium acetate due to the ether hydrophilicity.

-

Structural Sizing (SANS/SAXS)

Technique: Small-Angle Neutron Scattering (SANS). Rationale: Neutrons provide superior contrast for hydrogenous surfactants in D₂O, allowing precise determination of micelle core radius and shell thickness.

Protocol:

-

Solvent: Dissolve MDPA-Ac in D₂O (99.9%) to minimize incoherent background.

-

Concentrations: Prepare samples at 10x CMC (spheres) and 50x CMC (potential worms).

-

Fitting: Fit scattering curves (

vs-

Key Parameter: Look for the persistence length (

). A high

-

Rheological Profiling

Technique: Rotational Rheometry (Cone-and-Plate geometry). Rationale: To confirm the formation of worm-like micelles, one must observe Maxwellian fluid behavior.

Protocol:

-

Frequency Sweep: 0.1 to 100 rad/s at fixed strain (within linear viscoelastic region, typically 1-5%).

-

Data Output: Monitor Storage Modulus (

) and Loss Modulus ( -

Validation: In the WLM regime, the Cole-Cole plot (

vs

Experimental Workflow Diagram

Caption: Integrated experimental workflow for validating the physicochemical properties of MDPA-Ac, from synthesis to multi-modal characterization.

Applications & Implications

The unique "branched-tail + ether-linker" architecture of MDPA-Ac makes it a prime candidate for:

-

Drug Delivery: The fluid core (due to branching) allows for higher solubilization capacity of hydrophobic drugs compared to rigid-chain surfactants.

-

Viscoelastic Fluids: Used in fracturing fluids where the "living" nature of the micelles allows the fluid to recover viscosity after high-shear pumping.

-

Green Chemistry: As a Protic Ionic Liquid surfactant, it can serve as a tunable reaction medium where phase separation can be induced by temperature shifts (Cloud Point Extraction).

References

- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Standard text for surfactant thermodynamics and CMC methodology).

- Zana, R., & Kaler, E. W. (2007). Giant Micelles: Properties and Applications. CRC Press.

-

Tomah Products / Air Products. (n.d.). Ether Amine Surfactants Technical Bulletins. (Industrial reference for isotridecyloxypropylamine derivatives).

-

Bryant, G., et al. (2015). "Self-assembly of didodecyldimethylammonium surfactants modulated by multivalent, hydrolyzable counterions."[1] Langmuir, 31(10), 2936-2945.[1] (Mechanistic insight into counterion effects on micelle shape).

-

Boyd, B. J., et al. (2016). "Critical micelle concentration values for different surfactants measured with solid-phase microextraction fibers." Environmental Toxicology and Chemistry, 35(9), 2173-2181. (Methodological validation for CMC determination).

Sources

Introduction: The Structural and Functional Significance of N-Alkyl-1,3-Diaminopropanes

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Alkyl-1,3-Diaminopropane Derivatives

N-alkyl-1,3-diaminopropane derivatives represent a versatile class of compounds with a central role in materials science, drug development, and industrial applications. Their unique structure, featuring a flexible three-carbon backbone and two nitrogen atoms whose basicity and nucleophilicity can be tuned by N-alkylation, makes them valuable as building blocks for polymers and dendrimers, as corrosion inhibitors, and as active pharmaceutical ingredients.[1][2][3] The precise characterization of these molecules is paramount, as their physical, chemical, and biological properties are intrinsically linked to their structure, including the length and branching of the alkyl chains and the substitution pattern at the nitrogen atoms (primary, secondary, or tertiary).

This guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure of N-alkyl-1,3-diaminopropane derivatives. We will move beyond mere data reporting to discuss the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to confidently and accurately characterize these important molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For N-alkyl-1,3-diaminopropane derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the carbon skeleton, the chemical environment of protons, and the degree of substitution.

Expertise in Action: Why NMR is the First Choice

We begin with NMR because it provides a direct map of the molecule's H-C framework. The integration of ¹H signals allows for proton counting, while coupling patterns reveal which protons are adjacent to one another. ¹³C NMR confirms the number of unique carbon environments. This combination is often sufficient to confirm a target structure without needing other techniques.

¹H NMR Spectroscopy

Interpreting the Spectrum: The ¹H NMR spectrum of an N-alkyl-1,3-diaminopropane derivative can be divided into two key regions: the signals from the propyl backbone and those from the N-alkyl substituents.

-

Propane Backbone:

-

C2-H₂ (Internal Methylene): The protons on the central carbon of the propane chain typically appear as a quintet (or a more complex multiplet) around δ 1.0–1.7 .[4] They are coupled to the protons on both C1 and C3.

-

C1-H₂ and C3-H₂ (Terminal Methylenes): These protons are adjacent to nitrogen atoms, which are electronegative and thus "deshield" the protons, shifting their signal downfield to approximately δ 2.2–2.9 .[4]

-

-

N-H Protons:

-

Protons attached directly to nitrogen (N-H) in primary and secondary amines exhibit characteristic signals that can be broad and appear over a wide range of chemical shifts (δ 0.5-5.0 ).[4][5] Their broadness is due to quadrupole broadening and chemical exchange.

-

Trustworthiness Protocol: To definitively identify N-H protons, a D₂O shake is employed. A small amount of deuterium oxide is added to the NMR tube and the sample is re-analyzed. The labile N-H protons exchange with deuterium, causing their signal to disappear from the spectrum, a self-validating confirmation of their identity.[5][6]

-

-

N-Alkyl Group Protons:

-

N-CH₃: Methyl groups directly attached to a nitrogen are particularly diagnostic, appearing as a sharp singlet (if there's no N-H coupling) around δ 2.2–2.6 .[6]

-

Other Alkyl Groups: Protons on carbons alpha to the nitrogen will be deshielded and appear further downfield than those beta or gamma to it. For example, in N,N-diethyl-1,3-propanediamine, the -N-CH₂ CH₃ quartet appears at a higher chemical shift than the -N-CH₂CH₃ triplet.[7]

-

¹³C NMR Spectroscopy

Interpreting the Spectrum: ¹³C NMR complements ¹H NMR by providing a direct count of non-equivalent carbon atoms.

-

Propane Backbone: Carbons adjacent to the amine nitrogens are deshielded and absorb about 20 ppm further downfield than they would in a simple alkane.[6]

-

N-Alkyl Groups: The chemical shifts of the alkyl carbons provide information about the chain length and branching.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a critical experiment. DEPT-90 and DEPT-135 experiments differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals of the propane backbone and the alkyl chains correctly.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified N-alkyl-1,3-diaminopropane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be better for resolving N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.

-

Perform DEPT-135 and DEPT-90 experiments to aid in carbon signal assignment.

-

-

D₂O Exchange (Optional but Recommended):

-

After initial analysis, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm N-H signals.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of the parent molecule and gaining structural insights from its fragmentation patterns.

Expertise in Action: The Nitrogen Rule and Alpha-Cleavage

For amine-containing compounds, two principles are fundamental. First, the Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][8] This is an immediate and powerful check for the successful synthesis of a diaminopropane derivative (two nitrogens, even molecular weight). Second, the most characteristic fragmentation pathway for aliphatic amines is α-cleavage , the breaking of the bond between the carbon alpha to the nitrogen and the adjacent carbon.[4] This process results in a resonance-stabilized iminium ion, which is often the base peak in the spectrum.

Interpreting the Spectrum:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. Its m/z value should be an even number, confirming the presence of two (or zero) nitrogen atoms.

-

Alpha (α)-Cleavage: This is the most dominant fragmentation. The cleavage occurs at the C-C bond adjacent to the nitrogen. For a secondary amine within the chain, this can lead to multiple characteristic fragments. For example, in N,N'-dialkyl-1,3-diaminopropanes, cleavage between C1-C2 or C2-C3 can occur. The most intense peak often arises from the formation of the most stable iminium cation.[4]

-

McLafferty Rearrangement: This fragmentation pattern can occur in amines that have a gamma-hydrogen atom available for rearrangement.[9]

Visualization: Key Fragmentation Pathway

Below is a diagram illustrating the principle of α-cleavage, the most important fragmentation mechanism for these compounds.

Caption: Alpha-cleavage in mass spectrometry of an N-alkyl diamine.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable derivatives. For less volatile, long-chain alkyl derivatives, derivatization may be necessary.[2]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Derivatization (if needed): For compounds with free N-H groups that may be too polar for GC, derivatization (e.g., acylation with trifluoroacetic anhydride) can improve volatility and chromatographic peak shape.[2]

-

GC Conditions:

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

-

-

MS Conditions:

-

Ionization: Use Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 500 (or higher, depending on the expected molecular weight).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For N-alkyl-1,3-diaminopropane derivatives, it is exceptionally useful for determining the degree of substitution on the nitrogen atoms.

Expertise in Action: The Diagnostic N-H Stretching Region

The most informative region in the IR spectrum for these compounds is between 3300 and 3500 cm⁻¹ .[5][6] The presence, number, and shape of peaks in this region are directly correlated with the type of amine:

-

Primary Amines (-NH₂): Show a characteristic pair of bands, corresponding to symmetric and asymmetric N-H stretching, at approximately 3350 and 3450 cm⁻¹.[6][8]

-

Secondary Amines (>NH): Show a single, generally less intense N-H stretching band around 3350 cm⁻¹.[6][8]

-

Tertiary Amines (>N-R): Have no N-H bonds and therefore show no absorption in this region.[4][5]

This allows for a quick assessment of whether the starting 1,3-diaminopropane has been mono-alkylated, di-alkylated (at different nitrogens), or fully alkylated to a tertiary amine.

Interpreting the Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Significance for N-Alkyl-1,3-Diaminopropanes |

| 3300 - 3500 | N-H Stretch | Diagnostic Region. Two peaks = primary amine. One peak = secondary amine. No peak = tertiary amine.[5][6] |

| 2797 - 2961 | C-H Stretch (aliphatic) | Confirms the presence of the propane and alkyl backbones.[10] |

| ~1600 | N-H Bend (Scissoring) | Present for primary amines.[11] |

| 1380 - 1486 | C-H Bend | Deformation vibrations from methylene (-CH₂) groups.[10] |

| 1000 - 1300 | C-N Stretch | Confirms the presence of the carbon-nitrogen bond.[10] |

Visualization: FT-IR Signatures of N-Alkylation

Caption: Relationship between N-alkylation and FT-IR N-H signals.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place 1-2 drops of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Conjugated Systems

UV-Vis spectroscopy provides information about electronic transitions within a molecule.

Expertise in Action: When is UV-Vis Useful?

For simple, saturated N-alkyl-1,3-diaminopropane derivatives, UV-Vis spectroscopy is of limited use as they do not contain chromophores that absorb significantly in the standard UV-Vis range (>200 nm).[9] However, this technique becomes highly relevant if the N-alkyl group is, or is modified to be, an aromatic or conjugated system (e.g., an N-benzyl or N-naphthalimide group).[10] In these cases, UV-Vis can confirm the presence of the aromatic moiety and can be used for quantitative analysis via the Beer-Lambert Law. Studies on poly(propylene amine) dendrimers have shown UV absorption features in the 270-290 nm range, which can be sensitive to the dendrimer generation and concentration.[12]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). Concentrations are typically in the micromolar (µM) range.

-

Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Data Acquisition: Replace the blank cuvette with the sample cuvette and scan the desired wavelength range (e.g., 200-800 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

A Multi-technique Approach: The Path to Unambiguous Characterization

Visualization: Integrated Spectroscopic Workflow

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. projectguru.in [projectguru.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. tandfonline.com [tandfonline.com]

- 11. One moment, please... [girolami-group.chemistry.illinois.edu]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Alkylammonium Acetates

Abstract

Alkylammonium acetates represent a significant class of protic ionic liquids (PILs) and organic salts, utilized in applications ranging from catalysis and organic synthesis to materials science and pharmaceuticals. Their efficacy and safety in these roles are critically dependent on their thermal stability. This in-depth technical guide provides a comprehensive overview of the core principles governing the thermal stability of alkylammonium acetate compounds. We will explore the fundamental decomposition mechanisms, analyze the structural and environmental factors that influence thermal behavior, and detail the analytical techniques essential for robust characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these versatile compounds.

Introduction: The Significance of Alkylammonium Acetates

Alkylammonium acetates are ionic compounds formed through the proton transfer from acetic acid (a Brønsted acid) to an alkylamine (a Brønsted base).[1] This classification includes a wide array of structures, from simple ammonium acetate to more complex quaternary ammonium salts. Their unique properties, such as low vapor pressure, tunable solubility, and catalytic potential, have established them as important materials in various scientific domains.[2][3]

Understanding the thermal stability of these compounds is paramount. The decomposition temperature dictates the maximum operating temperature for any application, ensuring both process efficiency and safety.[4][5] For instance, in high-temperature catalytic reactions, a thermally unstable salt would degrade, leading to loss of activity and potential contamination of the reaction mixture. Similarly, in pharmaceutical formulations, the thermal stability of an active pharmaceutical ingredient (API) based on an alkylammonium acetate structure is a critical parameter for determining shelf-life and storage conditions.

This guide will delve into the critical aspects of thermal stability, providing not only theoretical knowledge but also practical, actionable protocols for its assessment.

Fundamentals of Thermal Decomposition

The thermal decomposition of alkylammonium acetates is not a simple process of "boiling" but rather a complex series of chemical reactions that lead to the breakdown of the ionic structure. The primary decomposition pathways are dictated by the nature of the cation and the basicity of the acetate anion.

Back Proton Transfer (For Protic Salts)

For primary, secondary, and tertiary alkylammonium acetates, the principal low-temperature decomposition mechanism is often a reversible back proton transfer from the alkylammonium cation to the acetate anion.[1][6] This process yields the neutral parent amine and acetic acid, which are volatile and can be removed from the system upon heating.

R₃NH⁺ CH₃COO⁻ ⇌ R₃N + CH₃COOH

This equilibrium is temperature-dependent, shifting to the right at elevated temperatures.[1] The decomposition of ammonium acetate itself is a classic example, breaking down into ammonia and acetic acid.[6][7]

Hofmann Elimination (For Quaternary Ammonium Cations)

For quaternary alkylammonium cations that possess at least one beta-hydrogen (a hydrogen atom on the carbon atom adjacent to the positively charged nitrogen), the Hofmann elimination is a dominant decomposition pathway.[8] This E2-like elimination reaction is promoted by a basic anion, such as acetate, and results in the formation of an alkene, a tertiary amine, and acetic acid.[9][10]

The Hofmann elimination characteristically favors the formation of the least substituted alkene (the "Hofmann product"), a regioselectivity attributed to the steric bulk of the large quaternary ammonium leaving group.[8][11]

Nucleophilic Substitution (SN2)

Another competitive decomposition pathway, particularly for quaternary ammonium cations, is nucleophilic substitution. In this mechanism, the acetate anion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen atom. This results in the formation of an ester (e.g., methyl acetate if a methyl group is attacked) and a tertiary amine. This pathway is more prevalent for cations with sterically unhindered alkyl groups like methyl or ethyl.

The following diagram illustrates the primary decomposition pathways for a representative quaternary alkylammonium acetate.

Caption: Primary thermal decomposition pathways for quaternary alkylammonium acetates.

Factors Influencing Thermal Stability

The thermal stability of an alkylammonium acetate is not an intrinsic constant but is influenced by a combination of structural and experimental factors.

Cation Structure

-

Alkyl Chain Length: The effect of increasing the alkyl chain length on thermal stability can be complex. While longer chains may increase van der Waals forces, potentially leading to higher stability, they also provide more sites for decomposition reactions.[4][12]

-

Branching/Steric Hindrance: Increased branching on the alkyl chains, particularly near the nitrogen center, can sterically hinder the approach of the acetate anion for both Hofmann elimination and SN2 reactions, which may lead to an increase in the decomposition temperature.[13]

-

Degree of Substitution: The stability generally follows the trend: quaternary > tertiary > secondary > primary. Quaternary ammonium salts lack the back proton transfer pathway, often making them more stable than their protic counterparts, provided they do not have readily accessible beta-hydrogens for Hofmann elimination.[14]

Anion Basicity/Nucleophilicity

While this guide focuses on the acetate anion, it is important to note that the anion plays a crucial role in determining the overall thermal stability of an ionic liquid.[15][16] The acetate anion is moderately basic and nucleophilic, which facilitates the decomposition pathways described above. Salts with less basic and less nucleophilic anions (e.g., bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻) generally exhibit significantly higher thermal stability.[2][4]

Experimental Conditions

-

Heating Rate: The heating rate used in thermogravimetric analysis (TGA) has a significant impact on the measured onset decomposition temperature (Tonset).[4] Faster heating rates tend to result in an overestimation of thermal stability, with reported differences of up to 100 °C.[4] A standard heating rate of 10 °C/min is commonly used for comparative studies.[4]

-

Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can occur at lower temperatures and complicate the interpretation of the results.[17]

The following table summarizes the decomposition temperatures for a selection of alkylammonium salts. Note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

| Compound Name | Cation Structure | Anion | Tonset (°C) | Reference |

| Ammonium Acetate | NH₄⁺ | Acetate | ~114 | [7] |

| Di-n-propylammonium Chloride | (CH₃CH₂CH₂)₂NH₂⁺ | Chloride | ~246 | [13] |

| Di-iso-propylammonium Chloride | ((CH₃)₂CH)₂NH₂⁺ | Chloride | ~225 | [13] |

| Di-n-butylammonium Chloride | (CH₃(CH₂)₃)₂NH₂⁺ | Chloride | ~255 | [13] |

| Di-iso-butylammonium Chloride | ((CH₃)₂CHCH₂)₂NH₂⁺ | Chloride | ~238 | [13] |

Note: Data for chloride salts are included to illustrate trends in cation stability, as comprehensive Tonset data for a homologous series of alkylammonium acetates is less commonly published in a single study.

Analytical Techniques for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a thorough characterization of thermal stability.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for determining thermal stability.[17][18] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] The resulting TGA curve provides several key parameters:

-

Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins. This is the most commonly reported value for thermal stability.[4]

-

Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG curve).[18]

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events such as melting, crystallization, and decomposition, which are associated with changes in enthalpy. It can be used to identify the temperatures of phase transitions and to corroborate decomposition events observed in TGA.[19]

Evolved Gas Analysis (EGA)

For a complete understanding of the decomposition mechanism, it is crucial to identify the volatile products formed during heating. This can be achieved by coupling the outlet of the TGA to a spectroscopic instrument, such as a Fourier-Transform Infrared (FT-IR) spectrometer or a Mass Spectrometer (MS).[6] TGA-IR, for example, allows for the real-time identification of evolved gases like ammonia, acetic acid, and alkenes, providing direct evidence for the proposed decomposition pathways.[6][20]

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and reproducible data.

Protocol: TGA Analysis of an Alkylammonium Acetate

Objective: To determine the onset decomposition temperature (Tonset) of an alkylammonium acetate sample.

Instrumentation: Thermogravimetric Analyzer.

Materials:

-

Alkylammonium acetate sample (5-10 mg).

-

Inert gas (high purity nitrogen or argon).

-

TGA sample pans (aluminum or platinum).

Procedure:

-

Instrument Preparation: Turn on the TGA instrument and the inert gas supply. Allow the instrument to stabilize.

-

Tare the Sample Pan: Place an empty TGA pan on the balance mechanism and tare it.

-

Sample Loading: Place 5-10 mg of the alkylammonium acetate sample into the tared pan. Record the exact mass.

-

Instrument Setup:

-

Place the sample pan onto the TGA's autosampler or manual loading mechanism.

-

In the control software, set up the temperature program:

-

-

Run the Experiment: Start the temperature program. The instrument will record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the Tonset, typically calculated by the software as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

-

Generate the first derivative (DTG) curve to identify the Tpeak.

-

The following flowchart visualizes the TGA workflow.

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Future Outlook

The thermal stability of alkylammonium acetates is a multifaceted property governed by a delicate interplay of cation structure, anion reactivity, and external conditions. A comprehensive understanding, rooted in the principles of back proton transfer, Hofmann elimination, and nucleophilic substitution, is critical for the effective and safe application of these compounds. The judicious use of analytical techniques, particularly TGA, DSC, and Evolved Gas Analysis, provides the necessary data to characterize this stability robustly.

As the demand for "designer solvents" and functional ionic materials continues to grow, the ability to predict and tailor thermal stability by modifying the ionic structure will become increasingly important.[2] Future research will likely focus on developing quantitative structure-stability relationships, enabling the in-silico design of novel alkylammonium salts with precisely defined thermal properties for next-generation applications in green chemistry, energy storage, and pharmaceutical sciences.

References

-

Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Hofmann elimination. In Wikipedia. Retrieved from: [Link]

-

Huo, Y., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8617-8624. Available at: [Link]

-

Chen, H., & Mu, T. (2019). Thermal, electrochemical and radiolytic stabilities of ionic liquids. Physical Chemistry Chemical Physics, 21(25), 13377-13403. Available at: [Link]

-

Cao, Y., & Mu, T. (2014). Thermal stability of ionic liquids. Ionic Liquids: Physicochemical Properties. IntechOpen. Available at: [Link]

-

Ouriques, H. R. C., et al. (2004). Kinetics of decomposition of alkylammonium salts. Journal of Thermal Analysis and Calorimetry, 75(2), 569-576. Available at: [Link]

-

Egorova, K. S., et al. (2017). Ionic Liquids as Multifunctional Compounds for Biomedical Applications. International Journal of Molecular Sciences, 18(8), 1677. Available at: [Link]

-

Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from: [Link]

-

BYJU'S. (2019, January 30). Hofmann Elimination. Retrieved from: [Link]

-

Chemistry LibreTexts. (2021, December 27). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from: [Link]

-

Hunt, I. (n.d.). Ch22: Hofmann elimination. University of Calgary. Retrieved from: [Link]

-

Frizzo, C. P., et al. (2023). Thermal Decomposition Kinetics and Mechanisms of Long Alkyl Chain Ionic Liquids with Carboxylate Anions. SSRN. Available at: [Link]

-

Liew, Y. Z., et al. (2020). Thermophysical Properties of Newly Synthesized Ammonium-Based Protic Ionic Liquids: Effect of Temperature, Anion and Alkyl Chain Length. Molecules, 25(13), 2959. Available at: [Link]

-

Frizzo, C. P., et al. (2022). Thermal behavior of protic and aprotic ionic liquids: perspectives and insights. Journal of the Brazilian Chemical Society, 33, 1017-1029. Available at: [Link]

-

Khachatrian, A. A., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry B, 118(49), 14488-14501. Available at: [Link]

-

Vieira, P. M. S. (2019). Exploring new protic ionic liquids: From synthesis to fundamental properties. Chalmers University of Technology. Available at: [Link]

-

Kumari, S., et al. (2019). Protic ammonium carboxylate ionic liquids: insight into structure, dynamics and thermophysical properties by alkyl group functionalization. Physical Chemistry Chemical Physics, 21(2), 859-872. Available at: [Link]

-

Shaffer, K. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. Worcester Polytechnic Institute. Available at: [Link]

-

Yu, Q., et al. (2025). Recovery of astaxanthin from Antarctic krill (Euphausia superba) waste by using thermo-reversible ionic liquid-water systems: Phase behavior, extraction and residue utilization. Separation Science and Technology. Available at: [Link]

-

Krawczyk, Z., & Szymański, G. S. (2001). On the thermal stability of some ammonium salts. Journal of Thermal Analysis and Calorimetry, 65(2), 535-540. Available at: [Link]

-

Vinipul Inorganics India Pvt. Ltd. (2021, November 8). How stable is Ammonium Acetate under various temperature conditions? Retrieved from: [Link]

-

Liu, H., et al. (2019). Synthesis of novel functional ionic liquids and their application in biomass. Scientific Reports, 9(1), 13543. Available at: [Link]

-

Zhuravlev, Y. N., et al. (2016). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of General Chemistry, 86(4), 826-831. Available at: [Link]

-

Gordon, J. E. (1966). Fused Organic Salts. III. Chemical Stability of Molten Tetra-n-alkylammonium Salts. Medium Effects on Thermal R4N+X- Decomposition. RBr + I- = RI + Br- Equilibrium Constant in Fused Salt Medium. The Journal of Organic Chemistry, 31(9), 2780-2788. Available at: [Link]

-

Lewandowski, A., & Szukalski, R. (2023). A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer. Energies, 16(15), 5770. Available at: [Link]

-

ACE Laboratories. (n.d.). Thermogravimetric Analysis Testing (TGA). Retrieved from: [Link]

-

Jenkins, A. L., & Larsen, R. A. (2014). Thermal gravimetric-infrared (TGA-IR) analysis of ammonium acetate. ResearchGate. Available at: [Link]

Sources

- 1. research.chalmers.se [research.chalmers.se]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. vinipul.com [vinipul.com]

- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 9. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. Protic ammonium carboxylate ionic liquids: insight into structure, dynamics and thermophysical properties by alkyl group functionalization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. ace-laboratories.com [ace-laboratories.com]

- 18. libjournals.unca.edu [libjournals.unca.edu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 3-(11-Methyldodecoxy)propylammonium Acetate in Organic Solvents

Executive Summary & Compound Architecture

Target Analyte: 3-(11-Methyldodecoxy)propylammonium acetate Class: Ether-Amine Protic Ionic Liquid (PIL) / Cationic Surfactant Synonyms: Isotridecyloxypropylammonium acetate; Tomah PA-17 Acetate (salt form).

This guide provides a definitive technical framework for characterizing the solubility profile of 3-(11-Methyldodecoxy)propylammonium acetate . Unlike simple alkyl ammonium salts, this compound features a branched hydrophobic tail (11-methyldodecyl, often referred to as isotridecyl) and an ether linkage. These structural motifs impart unique solvation properties: the ether oxygen introduces dipole flexibility, while the iso-branching suppresses crystallization, often rendering the neat salt a room-temperature ionic liquid (RTIL) or a low-melting waxy solid.

This document outlines the protocols for determining saturation solubility, temperature-dependent dissolution (Krafft boundaries), and solvent-solute interaction mechanisms in organic media.

Thermodynamic Framework & Prediction

Before initiating wet chemistry, researchers must establish a predictive baseline using Hansen Solubility Parameters (HSP) . This rationalizes solvent selection and minimizes material waste.

Molecular Interaction Potential

The molecule consists of three distinct interaction domains:

-

Non-polar Tail (Isotridecyl): Dominates dispersion forces (

). High affinity for aliphatic hydrocarbons. -

Ether Linker (-O-): Adds moderate polarity (

) and flexibility. -

Ionic Headgroup (

): Dominates hydrogen bonding (

Theoretical Solubility Prediction (HSP)

Equation 1: Interaction Distance (

-

Directive: Calculate the Relative Energy Difference (RED) =

(where -

Interpretation:

-

RED < 1: High likelihood of solubility.

-

RED ≈ 1: Boundary condition (swelling/partial solubility).

-

RED > 1: Insoluble.

-

Table 1: Predicted Solubility Trends based on Group Contribution Methods

| Solvent Class | Representative Solvent | Primary Interaction | Predicted Outcome |

| Aliphatic Hydrocarbon | n-Heptane | Dispersion (Van der Waals) | Soluble (Formation of Inverse Micelles) |

| Chlorinated | Chloroform | Dipole-Dipole | Freely Soluble (Excellent general solvent) |

| Polar Protic | Methanol | H-Bonding / Ion-Dipole | Freely Soluble (Ionic dissociation) |

| Polar Aprotic | Acetone | Dipole-Dipole | Variable (Temp dependent; likely soluble) |

| Ether | Diethyl Ether | Weak Dipole | Sparingly Soluble (Headgroup incompatibility) |

Experimental Protocols

Safety Note: 3-(11-Methyldodecoxy)propylammonium acetate is a surfactant and potential irritant. Perform all studies in a fume hood.

Protocol A: Visual Polythermal Method (VPM)

Objective: Determine the solid-liquid equilibrium (SLE) and detect phase separation (cloud points).

Workflow:

-

Preparation: Weigh accurately

g of the analyte into a borosilicate glass vial (4 mL). -

Solvent Addition: Add initial solvent aliquot (e.g., 100

L) to achieve high concentration (1000 mg/mL). -

Thermal Cycle:

-

Heat to

C under stirring (magnetic micro-bar). -

Observe for clarity (dissolution).

-

Cool to

C at

-

-

Titration: If undissolved, add solvent in 100

L increments, repeating the thermal cycle until a clear homogeneous phase is stable at -

Endpoint: The concentration (

) is calculated at the point of permanent clarity.

Protocol B: Gravimetric Saturation Method

Objective: Precise quantification of solubility limits at fixed temperature (

-

Saturation: Add excess analyte to 5 mL of solvent in a sealed scintillation vial.

-

Equilibration: Shake at 200 RPM for 24 hours at

C. Allow to settle for 4 hours. -

Filtration: Filter supernatant through a 0.45

m PTFE syringe filter (pre-saturated). -

Drying: Pipette 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under nitrogen stream, then dry in a vacuum oven at

C for 6 hours. -

Calculation:

Protocol C: Critical Micelle Concentration (CMC) in Organics

Objective: Determine if the compound exists as monomers or aggregates (inverse micelles) in non-polar solvents.

-

Method: Conductivity Titration (for polar solvents) or Dye Solubilization (for non-polar solvents using Rhodamine B).

-

Logic: In non-polar solvents (e.g., Toluene), a sharp change in dye solubilization indicates the formation of inverse micelles, where the polar headgroups cluster internally.

Visualization of Solubility Mechanisms

The following diagram illustrates the solvation pathways and the formation of supramolecular structures depending on solvent polarity.

Figure 1: Mechanistic pathway of solvation. In non-polar media, the amphiphile self-assembles into inverse micelles to shield the ionic acetate headgroup.

Data Analysis & Interpretation

When analyzing solubility data for this ether-amine acetate, look for these specific signatures:

The "Branching Effect"

The 11-methyldodecyl (isotridecyl) tail prevents efficient packing of the alkyl chains.

-

Observation: Higher solubility in hydrocarbons compared to linear analogues (e.g., dodecylammonium acetate).

-

Causality: Branching increases the entropy of the solute, lowering the enthalpy of fusion (

), thereby reducing the energy penalty for dissolution.

The "Protic Ionic Liquid" Signature

As a PIL, the bond between the amine and acetic acid is dynamic:

-

In High Dielectric Solvents (Water, MeOH): Equilibrium shifts right (Ionic species dominate).

-

In Low Dielectric Solvents (Hexane): Equilibrium may shift left (Neutral species), or form tight ion pairs.

-

Implication: If conducting HPLC analysis, ensure the mobile phase is buffered to prevent peak tailing caused by in-situ dissociation.

Temperature Dependence (Van't Hoff Plot)

Plot

-

Linear Plot: Indicates constant enthalpy of dissolution (

). -

Non-Linear Plot: Suggests a phase change (e.g., micellization or liquid-liquid phase separation) occurring within the temperature range.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Drummond, C. J., & Greaves, T. L. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 306–337. [Link]

- Patent US5871590A. (1999). Vehicle cleaning and drying compositions. Google Patents.

-

Kohno, Y., & Ohno, H. (2012). Temperature-responsive ionic liquid/water interfaces: Relation between hydrophobicity of ions and phase separation behavior. Physical Chemistry Chemical Physics, 14(15), 5063-5070. [Link]

Interfacial Dynamics: A Technical Guide to Alkylammonium-Lipid Bilayer Interactions

Executive Summary

The interaction between long-chain alkylammonium salts (quaternary ammonium compounds, QACs) and lipid bilayers is the fundamental physical chemistry driving two major biotechnological fields: antimicrobial development (membrane lysis) and gene delivery (lipofection).

This guide deconstructs the molecular mechanics of these interactions, moving beyond simple "detergency" models to explore the thermodynamic partitioning, asymmetric stress induction, and phase transition alterations that define efficacy. It provides self-validating protocols for quantifying these effects, designed for researchers requiring high-fidelity data.

Mechanistic Foundations: The Partition-Insertion-Permeabilization Model

The interaction of alkylammonium salts (e.g., CTAB, DOTAP, DTAB) with lipid bilayers is not a single-step event but a kinetic cascade governed by the Hydrophobic Effect and Electrostatics .

The Three-Stage Cascade

-

Electrostatic Adsorption (The "Landing"):

-

Cationic headgroups (

) are attracted to the electronegative potential of the membrane surface (specifically the phosphate groups of zwitterionic PC or anionic PG/PS lipids). -

Key Insight: This step is diffusion-controlled and rapid (< 1 ms). It is heavily dependent on ionic strength (Debye screening).

-

-

Hydrophobic Insertion (The "Wedge"):

-

The alkyl tail (C12–C18) inserts into the hydrophobic core of the bilayer.

-

Steric Consequence: Because QACs often have large headgroups relative to their single hydrophobic tail (inverted cone shape), they induce positive curvature in the outer leaflet. This creates "Asymmetric Packing Stress."

-

-

Permeabilization & Solubilization:

-

Low Concentration: The stress is relieved by transient defects (toroidal pores), causing leakage of small molecules.

-

High Concentration (Solubilization): When the local concentration exceeds the Critical Bilayer Concentration (CBC), the bilayer disintegrates into mixed micelles.

-

Visualization of the Interaction Pathway

Figure 1: The kinetic cascade of cationic surfactant interaction, progressing from surface binding to membrane disintegration.

Thermodynamic Drivers

Understanding the energy landscape is crucial for predicting efficacy. The interaction is characterized by specific thermodynamic signatures measurable via Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Phase Transition Depression ( )

Alkylammonium salts act as impurities within the lipid lattice. According to Raoult’s Law applied to membranes, they disrupt the cooperative Van der Waals forces between phospholipid tails.

-

Effect: Broadening of the phase transition peak and lowering of the melting temperature (

). -

Causality: The mismatch between the surfactant tail length and the lipid acyl chains creates voids (free volume), fluidizing the membrane.

Energetics of Binding (ITC)

-

Entropically Driven (

): The primary driver is often the release of structured water molecules (hydrophobic effect) and the displacement of counterions (Na -

Enthalpic Contribution (

): Usually endothermic (unfavorable) due to the disruption of lipid-lipid packing, though electrostatic bond formation is exothermic.

Table 1: Comparative Physicochemical Parameters

| Surfactant | Chain Length | CMC (mM) | Critical Bilayer Conc. (CBC)* | Primary Interaction Mode |

| DTAB | C12 | ~14.0 | High (> 5 mM) | Weak insertion, surface adsorption |

| CTAB | C16 | ~0.92 | Low (~0.1 - 0.5 mM) | Deep insertion, strong lysis |

| DOTAP | C18:1 (Double) | N/A (Lipid) | N/A | Fusion/Transfection (Lipofection) |

*CBC varies significantly based on lipid composition (e.g., DPPC vs. POPC).

Experimental Workflows

To generate publication-quality data, researchers must use self-validating protocols. The following workflows are the gold standard for quantifying permeability and surface charge modification.

Protocol A: Calcein Leakage Assay (Permeability)

This assay measures membrane integrity by encapsulating a self-quenching concentration of Calcein. Leakage dilutes the dye, relieving quenching and causing a massive fluorescence spike.

The Self-Validating Loop:

-

Validation: If initial fluorescence is high, vesicles are leaky or purification failed.

-

Control: Total lysis with Triton X-100 establishes the 100% leakage baseline.

Figure 2: Workflow for the Calcein Leakage Assay. Step 3 is the critical failure point for most novices.

Step-by-Step Methodology:

-

Film Prep: Dry lipids (e.g., POPC:POPG 4:1) from chloroform under nitrogen/vacuum.

-

Hydration: Rehydrate with 70 mM Calcein buffer (pH 7.4). Note: Calcein is hard to dissolve; use NaOH to adjust pH until clear, then back-titrate.

-

Sizing: Extrude through 100 nm filters to form Large Unilamellar Vesicles (LUVs).

-

Purification: Pass LUVs through a Sephadex G-50 column to remove unencapsulated dye. Crucial: The eluate should be slightly orange/opaque; the column retains the bright green free dye.

-

Assay: Dilute LUVs to ~50

M lipid in buffer. Monitor Ex/Em at 490/520 nm. -

Calculation:

Leakage

Protocol B: Zeta Potential Titration

Quantifies the adsorption isotherm of the cationic surfactant onto the vesicle surface.

Method:

-

Prepare anionic LUVs (e.g., PC/PG). Measure initial Zeta Potential (typically -30 to -50 mV).

-

Titrate alkylammonium salt in small aliquots.

-

Endpoint: The potential will shift from negative to neutral (isoelectric point) to positive (+30 to +50 mV).

-

Interpretation: The concentration at charge reversal corresponds to the neutralization of surface charge and often precedes the CMC.

Applications & Causality

Antimicrobial Action (Lysis)

Long-chain alkylammoniums (C14-C16) are potent antimicrobials because bacterial membranes are rich in anionic lipids (PG, Cardiolipin).

-

Mechanism: Electrostatic attraction concentrates the surfactant 100-1000x at the bacterial surface compared to the bulk. The subsequent insertion causes curvature stress that ruptures the membrane.

-

Selectivity: Mammalian cells (zwitterionic PC/Cholesterol) attract less surfactant, providing a therapeutic window.

Gene Delivery (Lipofection)

Compounds like DOTAP or lipids mixed with CTAB are used to condense DNA.

-

Mechanism: The cationic headgroups neutralize the anionic phosphate backbone of DNA (condensation) while the lipid tails allow fusion with the endosomal membrane, facilitating the "proton sponge" effect or direct fusion to release genetic cargo.

References

-

Mechanism of Action: Lichtenberg, D., et al. (2013). "Solubilization of lipids by detergents." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Thermodynamics (ITC): Heerklotz, H., & Seelig, J. (2000). "Titration calorimetry of surfactant–membrane partitioning and membrane solubilization." Biochimica et Biophysica Acta (BBA). Link

-

Calcein Assay Protocol: Allen, T. M., & Cleland, L. G. (1980). "Serum-induced leakage of liposome contents." Biochimica et Biophysica Acta (BBA). Link

-

Zeta Potential & Stability: McLaughlin, S. (1989). "The electrostatic properties of membranes."[1] Annual Review of Biophysics and Biophysical Chemistry. Link

-

Molecular Dynamics: Venable, R. M., et al. (2013). "Molecular dynamics simulations of the interaction of alkylammonium surfactants with lipid bilayers." Journal of Physical Chemistry B. Link

Sources

phase behavior of aqueous solutions of 3-(alkoxy)propylammonium acetate